molecular formula C26H21NO3 B4098443 2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione

2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione

Cat. No.: B4098443
M. Wt: 395.4 g/mol
InChI Key: DVTNDEKOUSLUQW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indolizine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl groups: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Formation of the cyclopentane-1,3-dione core: This could be synthesized through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione: can be compared with other indolizine derivatives or cyclopentane-1,3-dione compounds.

    Unique Features: The presence of both indolizine and cyclopentane-1,3-dione moieties in a single molecule might confer unique chemical and biological properties.

List of Similar Compounds

    Indolizine derivatives: Compounds with similar indolizine structures.

    Cyclopentane-1,3-dione derivatives: Compounds with similar cyclopentane-1,3-dione cores.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO3/c1-30-20-12-10-18(11-13-20)24-23(28)16-22(26(24)29)25-21(17-7-3-2-4-8-17)15-19-9-5-6-14-27(19)25/h2-15,22,24H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTNDEKOUSLUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)CC(C2=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione
Reactant of Route 2
2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione
Reactant of Route 3
2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione
Reactant of Route 4
2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione
Reactant of Route 5
2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione

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